An In-depth Technical Guide to Licarin B: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Licarin B: Chemical Structure, Properties, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Licarin B, a naturally occurring neolignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extracted primarily from the seeds of Myristica fragrans (nutmeg), this compound exhibits promising potential in various therapeutic areas, particularly in the management of metabolic disorders and inflammatory conditions. This technical guide provides a detailed exploration of Licarin B's chemical structure, physicochemical properties, and its underlying mechanisms of action, supported by experimental protocols and pathway visualizations.
Chemical Identity and Structure
Licarin B is a dihydrobenzofuran neolignan. Its chemical structure is characterized by a phenylpropanoid moiety linked to a benzofuran (B130515) ring system. The precise stereochemistry is crucial for its biological activity.
Table 1: Chemical Identifiers of Licarin B
| Identifier | Value |
| IUPAC Name | 5-[(2R,3R)-7-methoxy-3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl]-2H-1,3-benzodioxole[1] |
| CAS Number | 51020-87-2[1][2][3][4][5] |
| Molecular Formula | C₂₀H₂₀O₄[1][4][6] |
| Molecular Weight | 324.37 g/mol [1][4] |
| SMILES | COC1=C(O--INVALID-LINK--[C@@H]4C)C4=CC(/C=C/C)=C1[2] |
| InChI | InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1[1] |
| InChIKey | DMMQXURQRMNSBM-YZAYTREXSA-N[1] |
Physicochemical Properties
Understanding the physicochemical properties of Licarin B is essential for its formulation and delivery in preclinical and clinical studies.
Table 2: Physicochemical Properties of Licarin B
| Property | Value |
| Appearance | White crystalline solid[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate.[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment.[7] |
Biological and Pharmacological Properties
Licarin B has been shown to modulate several key signaling pathways, contributing to its observed biological effects. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and subsequent effects on glucose metabolism.
Insulin (B600854) Sensitivity and Glucose Uptake
Licarin B enhances insulin sensitivity through the activation of the IRS-1/PI3K/AKT signaling pathway.[2][3] This activation leads to the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake.[2][3] It acts as a partial agonist of PPARγ, a key regulator of lipid and glucose metabolism.[8]
Anti-inflammatory Activity
Licarin B is also a known inhibitor of nitric oxide (NO) production.[2][3] Overproduction of NO is a hallmark of inflammation, and its inhibition by Licarin B suggests potential anti-inflammatory applications.
Experimental Protocols
Extraction and Isolation of Licarin B from Myristica fragrans
The following protocol outlines a general procedure for the extraction and HPLC-guided purification of Licarin B.
Detailed HPLC Method for Purification:
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Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid, e.g., 0.1%).
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Gradient Program: A typical gradient might start from 40% acetonitrile and increase to 100% over 30-40 minutes.
-
Flow Rate: Approximately 4-5 mL/min for a semi-preparative scale.
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Detection: UV detection at 270 nm.
In Vitro Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of Licarin B.
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Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.
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Treatment: The cells are pre-treated with various concentrations of Licarin B for 1-2 hours.
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Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
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Incubation: The plate is incubated for 24 hours.
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NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.
PPARγ Activation and Adipocyte Differentiation Assay
This protocol assesses the effect of Licarin B on PPARγ activation in preadipocyte cells.
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Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a growth medium.
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Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX. Various concentrations of Licarin B are added at this stage.
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Adipocyte Maturation: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the respective concentrations of Licarin B. The medium is changed every 2 days.
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Assessment of Differentiation: After 8-10 days, adipocyte differentiation is assessed by:
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Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.
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Gene Expression Analysis: The expression of PPARγ target genes (e.g., aP2, LPL) can be measured using RT-qPCR to confirm PPARγ activation.
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GLUT4 Translocation Assay
This assay measures the movement of GLUT4 to the plasma membrane upon stimulation.
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Cell Line: A cell line stably expressing a tagged version of GLUT4 (e.g., CHO-HIRC-myc-GLUT4eGFP) is used.
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Cell Culture and Serum Starvation: Cells are cultured to an appropriate confluency and then serum-starved for several hours to bring GLUT4 to a basal intracellular location.
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Treatment: Cells are treated with Licarin B at various concentrations for a specified time. Insulin is used as a positive control.
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Fixation and Staining: Cells are fixed, and if necessary, stained with antibodies against the GLUT4 tag (if not fluorescently tagged) and fluorescently labeled secondary antibodies.
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Imaging and Quantification: The translocation of GLUT4 to the plasma membrane is visualized using fluorescence microscopy. Quantification can be performed by measuring the fluorescence intensity at the cell periphery versus the cytoplasm.
Conclusion
Licarin B is a multifaceted natural compound with a well-defined chemical structure and significant pharmacological potential. Its ability to modulate key signaling pathways involved in glucose metabolism and inflammation makes it a compelling candidate for further investigation in the development of novel therapeutics for metabolic and inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising molecule.
References
- 1. licarin B | 51020-87-2 [chemicalbook.com]
- 2. Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licarin A CAS#: 23518-30-1 [m.chemicalbook.com]
- 7. WO2008096998A1 - Use of a seeds extract of myristica fragrans or active compounds isolated therefrom for preventing or treating osteoporosis - Google Patents [patents.google.com]
- 8. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
